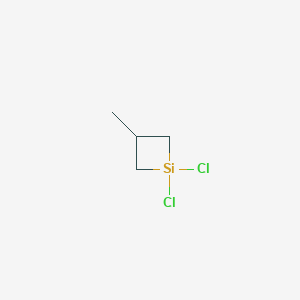

1,1-Dichloro-3-methyl-1-silacyclobutane

Description

Properties

Molecular Formula |

C4H8Cl2Si |

|---|---|

Molecular Weight |

155.09 g/mol |

IUPAC Name |

1,1-dichloro-3-methylsiletane |

InChI |

InChI=1S/C4H8Cl2Si/c1-4-2-7(5,6)3-4/h4H,2-3H2,1H3 |

InChI Key |

UQFCAFGEAFVLDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C[Si](C1)(Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Silacyclobutanes:

The compound serves as a versatile building block for synthesizing more complex silacyclobutanes and related organosilicon compounds. For instance, it has been utilized in the preparation of 2,6-dimethyl-4-silaspiro[3.4]oct-6-ene by reacting with isoprene, demonstrating its utility in creating novel silicon-containing structures .

2. Functionalization of Siloxanes:

1,1-Dichloro-3-methyl-1-silacyclobutane is instrumental in functionalizing siloxane resins. It can react with silanol groups to modify the properties of siloxane polymers, enhancing their thermal stability and mechanical strength. This functionalization is crucial for applications in coatings and sealants where improved performance is desired .

Applications in Materials Science

1. Surface Modification:

The compound can be used to modify silica or glass surfaces, introducing silacyclobutane functionalities that enhance adhesion properties. This application is particularly relevant in the manufacturing of advanced composites and coatings where surface characteristics are critical for performance .

2. Endcapping Agents:

In polymer chemistry, 1,1-dichloro-3-methyl-1-silacyclobutane acts as an endcapping agent for silanol-terminated polydiorganosiloxanes. This endcapping process allows for better control over polymer properties such as viscosity and thermal resistance, making it valuable in silicone rubber formulations .

Case Studies and Research Findings

Case Study 1: Synthesis of Silaspiro Compounds

Research demonstrated that treating 1,1-dichloro-3-methyl-1-silacyclobutane with isoprene led to the formation of new silaspiro compounds with unique properties suitable for various applications in materials science .

Case Study 2: Functionalization of Siloxane Resins

A study highlighted the effectiveness of using 1,1-dichloro-3-methyl-1-silacyclobutane to functionalize siloxane resins containing silanol radicals. The resulting products exhibited enhanced thermal stability compared to unmodified resins, indicating significant potential for high-performance applications in coatings and adhesives .

Comparison with Similar Compounds

Comparative Analysis with Similar Silacyclobutane Derivatives

Structural and Physicochemical Comparisons

The table below highlights key differences between 1,1-Dichloro-3-methyl-1-silacyclobutane and analogous silacyclobutanes:

Reactivity and Stability

- 1,1-Dichloro-3-methyl-1-silacyclobutane : The electron-withdrawing Cl groups increase ring strain and susceptibility to nucleophilic attack (e.g., hydrolysis or alcoholysis), enabling ring-opening reactions for polymer precursors .

- 1,1-Dimethyl-1-silacyclobutane : Methyl groups provide steric protection and electron donation, enhancing stability. This compound is less reactive under ambient conditions, making it suitable for applications requiring inertness .

- 1-Methyl-1-silacyclobutane : Reduced substituent count lowers ring strain compared to the dichloro derivative but retains moderate reactivity due to the silicon atom’s electrophilicity .

- 1,1,3,3-Tetramethyl-1,3-disilacyclobutane: The disilicon ring distributes strain, and methyl groups further stabilize the structure, resulting in lower reactivity than monosilacyclobutanes .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,1-dichloro-3-methyl-1-silacyclobutane, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves silacyclobutane ring formation via transamination or cyclization reactions. For example, describes analogous cyclobutane derivatives synthesized using transamination (General Procedure A) and column chromatography purification. Key factors include:

- Reagent stoichiometry : Excess chlorinating agents (e.g., PCl₅) ensure complete substitution of hydroxyl/silanol groups.

- Temperature control : Reactions often proceed at 0–25°C to avoid ring-opening side reactions.

- Purification : Silica gel chromatography is critical for isolating the target compound from byproducts like siloxanes.

Yields (~40–60% in ) can be improved using high-purity starting materials and inert atmospheres to minimize hydrolysis .

Q. How is the IUPAC nomenclature applied to 1,1-dichloro-3-methyl-1-silacyclobutane, and what potential conflicts arise in numbering substituents?

- Methodological Answer : IUPAC rules prioritize functional groups and substituents for the lowest locants. For silacyclobutanes:

The silacyclobutane ring is the parent structure.

Substituents (chloro, methyl) are numbered to give the lowest possible set of locants.

Conflicts arise when substituents compete for priority (e.g., chloro vs. methyl). highlights a similar case where chloro takes precedence over methyl, leading to "1-chloro-3-methylcyclobutane" instead of "1-methyl-3-chlorocyclobutane." For the target compound, the numbering ensures both chloro groups occupy position 1, with methyl at position 3 .

Q. What spectroscopic techniques are essential for characterizing 1,1-dichloro-3-methyl-1-silacyclobutane?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., methyl group at δ ~1.2–1.5 ppm) and carbon types (e.g., cyclobutane carbons at δ ~20–30 ppm). uses NOE experiments to confirm stereochemistry in similar cyclobutanes.

- HRMS : Validates molecular formula (e.g., [M+H]+ for C₄H₈Cl₂Si requires m/z 169.9852).

- FT-IR : Confirms Si-Cl bonds (~450–550 cm⁻¹) and absence of Si-OH (~3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How can stereochemical outcomes in silacyclobutane derivatives be systematically analyzed, particularly for cis/trans isomerism?

- Methodological Answer :

- 1D NOE (Nuclear Overhauser Effect) : Used in to confirm spatial proximity of substituents (e.g., trans- vs. cis-3-methyl groups). For example, irradiation of methyl protons in 11e showed NOE enhancement with cyclobutane protons, confirming trans configuration.

- X-ray crystallography : Provides definitive stereochemical assignment but requires high-purity crystals.

- Computational modeling : DFT calculations predict stable conformers and verify experimental NMR data .

Q. What environmental degradation pathways are relevant for 1,1-dichloro-3-methyl-1-silacyclobutane, and how can its persistence be assessed?

- Methodological Answer :

- Hydrolysis : Si-Cl bonds are prone to hydrolysis in aqueous environments, forming silanols (Si-OH). Rate constants can be measured via GC/MS or LC-MS ().

- Photolysis : UV irradiation experiments (λ = 254–365 nm) track degradation products (e.g., siloxanes).

- Microbial degradation : Use soil/water microcosms spiked with the compound; monitor via isotopic labeling (¹³C/³⁶Cl) and mass spectrometry .

Q. How should researchers resolve contradictions in spectral data for silacyclobutane derivatives?

- Methodological Answer :

- Reproducibility checks : Repeat synthesis and characterization under identical conditions.

- Cross-validation : Compare NMR/HRMS data with literature (e.g., reports δ 1.25 ppm for methyl groups in cyclobutanes).

- Impurity analysis : Use HPLC-MS to detect trace byproducts (e.g., lists chloro derivatives that may co-elute).

Example: A ¹³C NMR signal mismatch at δ 28 ppm (expected for cyclobutane carbons) could indicate incomplete purification or isomerization .

Q. What strategies are effective in minimizing ring-opening reactions during functionalization of 1,1-dichloro-3-methyl-1-silacyclobutane?

- Methodological Answer :

- Low-temperature reactions : Perform substitutions at –20°C to reduce strain-induced ring rupture.

- Bulky leaving groups : Use tert-butyl or trimethylsilyl groups to sterically hinder ring-opening.

- Catalytic systems : Lewis acids (e.g., BF₃·OEt₂) stabilize transition states in silacyclobutane reactions ( references analogous bromocyclobutane syntheses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.